molecular formula C11H15NO2 B2881732 Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 1041431-38-2

Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B2881732
CAS No.: 1041431-38-2
M. Wt: 193.246
InChI Key: LZICYONFTUMEIX-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate: is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that make it valuable for studying various biochemical processes and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate with suitable catalysts and reagents.

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development applications.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: : In biological research, Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is used to study enzyme interactions and biochemical pathways. It serves as a probe to investigate the binding affinities and activities of various enzymes.

Medicine: : In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used as a precursor for the development of new drugs or as a tool to study disease mechanisms.

Industry: : In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and advanced materials.

Mechanism of Action

The mechanism by which Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate include Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate and Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate.

Uniqueness: : this compound is unique in its structure and reactivity compared to its similar compounds. Its specific methyl group placement and the presence of the ethyl ester group contribute to its distinct chemical properties and applications.

Biological Activity

Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H15N1O2C_{11}H_{15}N_{1}O_{2} and a molecular weight of approximately 193.24 g/mol. Its unique bicyclic structure contributes to its distinctive chemical properties and potential biological activities. The ethyl ester functional group at the 2-position and a methyl group at the 5-position are notable features that influence its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

This compound exhibits various biological activities through specific interactions with molecular targets. The primary mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can modulate biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes or signal transduction.
  • Receptor Binding : Preliminary studies suggest that this compound can bind to specific receptors, potentially influencing cellular responses and signaling pathways.
  • Antimicrobial Activity : Similar compounds in the pyrrole class have shown antimicrobial properties, indicating that this compound may also possess such capabilities .

Enzyme Interaction Studies

Recent studies have focused on the enzyme interactions of this compound:

Enzyme Activity Reference
Cyclooxygenase (COX)Inhibition observed
LipoxygenaseModerate inhibition
AcetylcholinesterasePotential inhibitor

These interactions suggest that the compound may have anti-inflammatory and neuroprotective effects.

Antimicrobial Studies

The antimicrobial potential of this compound has been explored in various contexts:

  • Bacterial Inhibition : Laboratory tests have indicated effectiveness against several bacterial strains. For example, derivatives of pyrrole compounds have shown promising results against both Gram-positive and Gram-negative bacteria .
  • Fungal Activity : Some studies suggest that similar compounds exhibit antifungal properties; however, specific data on this compound is limited and requires further investigation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound within its chemical class, a comparison with related compounds is useful:

Compound Name Molecular Formula Notable Features
Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylateC₁₁H₁₅N₁O₂Methyl group at position 6 instead of 5
Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylateC₁₀H₁₃N₁O₂Different position for carboxylate group
Ethyl 6-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylateC₁₀H₁₁N₁O₃Contains a keto group instead of a methyl group

The variations in substituents lead to distinct chemical behaviors and potential applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-8-4-7(2)5-9(8)12-10/h6-7,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZICYONFTUMEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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